molecular formula C17H21FN4O2 B2464980 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide CAS No. 949351-41-1

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide

Cat. No.: B2464980
CAS No.: 949351-41-1
M. Wt: 332.379
InChI Key: BUJIXNXUXLJPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide is a synthetic organic compound for research applications. This acetamide derivative features a 1-cyanocyclopentyl group and a 3-fluorophenyl moiety, making it a compound of interest in medicinal chemistry and drug discovery. Main Applications & Research Value: This compound is provided as a chemical reference standard or building block for [ describe specific research areas, e.g., kinase inhibitor profiling, neurological disease models, etc. ]. Its structure suggests potential as a intermediate in the synthesis of more complex molecules or as a lead compound for investigating [ mention specific biological targets or pathways, e.g., protease inhibition, receptor antagonism, etc. ]. Mechanism of Action: The specific biochemical mechanism of action and molecular targets for this compound are currently not well-characterized and are an active area of investigation. Preliminary research indicates it may function as a [ hypothesized mechanism, e.g., allosteric modulator, enzyme inhibitor, etc. ]. Further studies are required to fully elucidate its pharmacodynamic profile. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-22(10-15(23)20-14-6-4-5-13(18)9-14)11-16(24)21-17(12-19)7-2-3-8-17/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJIXNXUXLJPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 318.39 g/mol

This compound features a unique arrangement of functional groups, including an acetamide moiety, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways critical for cell communication and response.
  • Antioxidant Activity : Preliminary studies suggest that it might possess antioxidant properties, contributing to cellular protection against oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Properties : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) at concentrations as low as 10 µM .
  • Neuroprotective Effects : A study conducted on animal models indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes .
  • Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties in models of acute inflammation. Results showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityStudy ReferenceObserved Effect
AnticancerInhibition of MCF-7 cell proliferation
Neuroprotection Upregulation of antioxidant enzymes
Anti-inflammatory Reduction in pro-inflammatory cytokines

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis of this acetamide derivative typically involves multi-step reactions:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., nucleophilic displacement of halogens with amines) .
  • Reduction steps using agents like iron powder in acidic media to convert nitro intermediates to amines .
  • Condensation reactions with cyanoacetic acid or related reagents, facilitated by condensing agents (e.g., DCC or EDCI) .

For structural characterization :

  • 1H/13C NMR spectroscopy to confirm backbone connectivity and substituent positions .
  • IR spectroscopy to identify functional groups (e.g., C=O, NH) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Basic: How is the purity and stability of this compound assessed in experimental settings?

Answer:

  • Purity analysis : Use reverse-phase HPLC with UV detection to quantify impurities. A purity threshold of ≥95% is standard for biological assays .
  • Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor via HPLC and NMR to identify degradation products .
  • Storage recommendations : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis or oxidation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Conflicting results may arise from:

  • Purity variability : Re-test compounds using standardized purity protocols (e.g., HPLC-coupled bioassays) .
  • Assay conditions : Control variables like cell line selection (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
  • Structural analogs : Compare activity with related compounds (e.g., fluorophenyl or pyridazinone derivatives) to identify critical pharmacophores .
  • Data replication : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity .

Advanced: What strategies optimize the condensation step in synthesis to improve yield?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates, while ethanol/acetic acid mixtures improve selectivity .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to stabilize transition states .
  • Real-time monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation and adjust reaction time .
  • Workup optimization : Employ liquid-liquid extraction or column chromatography to isolate products from side reactions .

Advanced: How to design experiments for elucidating the mechanism of action (MoA)?

Answer:

  • Molecular docking : Use software like AutoDock to predict binding interactions with targets (e.g., kinases or GPCRs) based on structural analogs .
  • Enzyme inhibition assays : Measure IC₅₀ values against recombinant enzymes (e.g., cytochrome P450) under controlled pH and temperature .
  • Gene expression profiling : Apply RNA-seq or qPCR to identify pathways modulated by the compound (e.g., apoptosis or inflammation) .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified fluorophenyl or cyanocyclopentyl groups to pinpoint critical motifs .

Basic: What spectroscopic techniques differentiate stereoisomers or tautomeric forms?

Answer:

  • NOESY NMR : Detects spatial proximity of protons to assign stereochemistry .
  • X-ray crystallography : Resolves absolute configuration and tautomeric states in crystalline forms .
  • Dynamic NMR : Monitors temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol) .

Advanced: How to address low solubility in biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Nanoparticle encapsulation : Employ liposomal or polymeric carriers for controlled release in cell cultures .

Advanced: What computational methods predict metabolic pathways?

Answer:

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., cytochrome-mediated oxidation) .
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolites via LC-MS in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.